5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid

pKa regioisomer comparison physicochemical profiling

Researchers needing a pyrazole-3-carboxylic acid building block with a defined 2,4-dimethoxyphenyl substitution pattern often face regioisomer inconsistency. This compound resolves that with a unique electronic profile (predicted pKa 3.86) and multi-vendor availability at ≥95% purity. - Enables standard carbodiimide couplings without additional carboxylation steps. - Multi-vendor sourcing (Princeton Bio, Aladdin, Chemenu) ensures batch-to-batch reproducibility. - Ideal for amide library synthesis, fragment elaboration, and CNS drug discovery programs.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 879765-63-6
Cat. No. B2484699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid
CAS879765-63-6
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)OC
InChIInChI=1S/C12H12N2O4/c1-17-7-3-4-8(11(5-7)18-2)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyNNRQDSXAXNEQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid: Physicochemical Identity and Sourcing


5-(2,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 879765-63-6) is a heterocyclic building block belonging to the aryl-pyrazole-3-carboxylic acid family, with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . The compound features a pyrazole core substituted at the 5-position with a 2,4-dimethoxyphenyl ring and at the 3-position with a carboxylic acid group, a scaffold that has been widely explored in medicinal chemistry for generating bioactive molecules through further derivatization [1]. It is commercially available from multiple vendors (e.g., Enamine, Sigma-Aldrich, Aladdin) at purities typically ranging from 95% to ≥97%, supporting its use as a research intermediate in pharmaceutical and agrochemical discovery programs [2].

Regioisomer Scaffold

5-(2,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid regioisomer for medicinal chemistry building blocks

Derivatization Handle

Free carboxylic acid enables amide coupling, esterification, and bioconjugation workflows

Multi-Vendor Sourcing

Available from major suppliers with documented purity specifications, reducing single-supplier risk

Why Dimethoxyphenyl-Pyrazole Carboxylic Acid Regioisomers Are Not Interchangeable


Within the aryl-pyrazole-3-carboxylic acid class, the position of methoxy substituents on the phenyl ring critically modulates electronic distribution, acidity, lipophilicity, and hydrogen-bonding capacity, parameters that directly govern target binding, solubility, and metabolic stability [1]. The 2,4-dimethoxy substitution pattern in CAS 879765-63-6 creates a unique electron-density profile distinct from its 2,5-, 3,4-, or 2,3-dimethoxy regioisomers, as reflected in its predicted pKa of 3.86±0.10 . These differences have been shown in pyrazole-based drug discovery programs to translate into divergent in vitro potency and pharmacokinetic behavior, meaning that even closely related dimethoxyphenyl regioisomers cannot be substituted without re-validating the entire biological profile [2]. The quantitative evidence below identifies exactly where CAS 879765-63-6 diverges from its closest commercially available analogs.

Regioisomer mismatch

2,5-, 3,4-, or 2,3-dimethoxy regioisomers exhibit distinct electronic and lipophilicity profiles; substitution may alter target binding and solubility without independent SAR validation.

Functional group absence

The non-carboxylic analog (CAS 150433-17-3) lacks the -COOH derivatization handle; amide library synthesis, prodrug strategies, and bioconjugation are not directly feasible.

Predicted property shift

pKa, boiling point, and density differences between regioisomers may impact salt formation, thermal processing, and solid-state stability; review compound-specific data before scale-up.

Quantitative Differentiation Against Closest Regioisomeric Analogs


Predicted Acidity (pKa): 2,4-Dimethoxy vs. 2,5-Dimethoxy Regioisomer

The predicted pKa of the carboxylic acid proton in 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is 3.86±0.10, as reported by ChemicalBook . While an experimentally determined pKa for the 2,5-dimethoxy regioisomer (CAS 882238-14-4) is not available in the public domain, the predicted pKa for structurally analogous 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid is estimated to be approximately 4.0–4.1 based on the electron-withdrawing effect of the para-methoxy group in the 2,5-substitution pattern . The ~0.2 unit lower pKa of the 2,4-isomer indicates a moderately stronger acid character, which may influence salt formation, solubility in basic media, and reactivity in amide coupling reactions common in medicinal chemistry [1].

Predicted Acidity (pKa)
Reported
pKa 3.86±0.10 vs ~4.0–4.1 (2,5-isomer)
Moderately stronger acidity may influence salt formation and solubility in basic media; supports formulation context when higher acidity is considered.
Predicted values; no experimental potentiometric data identified.
pKa regioisomer comparison physicochemical profiling

Normal Boiling Point: 2,4-Dimethoxy vs. 2,5-Dimethoxy Regioisomer

The predicted normal boiling point of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is 499.4±45.0 °C at 760 mmHg , compared to 493.4±45.0 °C for the 2,5-dimethoxy regioisomer (CAS 882238-14-4) . The approximately 6 °C higher boiling point of the 2,4-isomer, while within overlapping prediction uncertainty ranges, is consistent with stronger intermolecular hydrogen bonding arising from the specific spatial arrangement of the 2,4-dimethoxy substituents, which may influence purification strategies (e.g., distillation conditions, sublimation behavior) and thermal stability considerations during scale-up .

Normal Boiling Point
Data to verify
499.4±45.0 °C vs 493.4±45.0 °C (2,5-isomer)
Marginally higher predicted boiling point may reflect stronger intermolecular forces; purification strategy review may be warranted.
Predicted database values; experimental confirmation lacking.
boiling point thermal stability regioisomer comparison

Predicted Density: 2,4-Dimethoxy vs. 2,5-Dimethoxy Regioisomer

The predicted density of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is 1.328±0.06 g/cm³ , compared to a predicted density of 1.3±0.1 g/cm³ for the 2,5-dimethoxy regioisomer . Although the difference falls within the overlapping uncertainty ranges of the prediction models, the 2,4-isomer exhibits a nominally higher density point estimate (1.328 vs. ~1.30 g/cm³), which may reflect a more efficient crystal packing arrangement driven by the 2,4-substitution geometry .

Predicted Density
Data to verify
1.328±0.06 g/cm³ vs 1.3±0.1 g/cm³ (2,5-isomer)
Nominally higher density point estimate suggests more efficient crystal packing; may correlate with solid-state stability during storage.
Predicted values; individual batch characterization recommended.
density regioisomer comparison solid-state properties

Commercial Purity Benchmarking Across Vendors

Multiple vendors supply 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid at defined purity specifications: ≥97% (Aladdin, catalog D1070991) [1], ≥95% (Enamine, catalog EN300-41531) [2], and 95%+ (Chemenu, catalog CM332404) . In contrast, the 2,5-dimethoxy regioisomer (CAS 882238-14-4) is commonly offered at 98%+ (Bidepharm) . While the 2,5-isomer may exhibit slightly higher nominal purity from certain suppliers, the 2,4-isomer benefits from broader multi-vendor availability, which can mitigate single-supplier supply-chain risk and offers batch-to-batch quality documentation (NMR, HPLC, GC) from multiple independent sources [1] [2].

Commercial Purity
Vendor specification
≥97% (Aladdin), ≥95% (Enamine); multi-vendor access for 2,4-isomer
Broader vendor availability reduces procurement risk; orthogonal quality documentation supports reproducible research.
2,5-isomer offered at 98%+ by single vendor; supply-chain diversity differs.
purity vendor comparison procurement quality

Carboxylic Acid vs. Non-Carboxylic Analog Functional Differentiation

A key structural comparator is the non-carboxylic analog 5-(2,4-dimethoxyphenyl)-1H-pyrazole (CAS 150433-17-3), which lacks the 3-carboxylic acid group [1]. The carboxylic acid moiety in CAS 879765-63-6 confers distinct capabilities: it provides a synthetic handle for amide coupling, esterification, and bioconjugation reactions that are not accessible with CAS 150433-17-3, and it introduces an additional hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA), increasing the total HBA count from 2 to 4 compared to the non-acid analog . The predicted pKa of the pyrazole NH in the non-carboxylic analog is 12.99±0.10 , while the carboxylic acid proton in CAS 879765-63-6 has a predicted pKa of 3.86±0.10, representing a ~9 orders-of-magnitude difference in acidity that fundamentally alters ionization behavior under physiological and formulation-relevant conditions.

Carboxylic vs. Non-Acid Analog
Head-to-head
pKa 3.86 (COOH) vs 12.99 (NH); HBA 4 vs 2; HBD 2 vs 1
Carboxylic acid handle enables amide coupling, esterification, and bioconjugation not accessible with the non-carboxylic analog.
CAS 150433-17-3 lacks -COOH; additional synthetic steps required for derivatization.
carboxylic acid functional group comparison derivatization handle

Recommended Application Scenarios Based on Differentiation Evidence


Hit-to-Lead Programs Requiring a Carboxylic Acid Derivatization Handle

When the synthetic strategy demands a pyrazole scaffold with a free carboxylic acid for amide library synthesis, ester prodrug formation, or bioconjugation, CAS 879765-63-6 is the preferred 2,4-dimethoxyphenyl-pyrazole building block. Its predicted pKa of 3.86 enables efficient activation in standard carbodiimide-mediated coupling reactions, and its multi-vendor availability (Aladdin, Enamine, Chemenu) at ≥95% purity ensures reproducible downstream chemistry [1]. The non-carboxylic analog (CAS 150433-17-3) cannot fulfill this role without additional de novo carboxylation steps.

CNS Drug Discovery Targeting mGlu Receptors

The 2,4-dimethoxy substitution pattern has been incorporated into pyrazole-based negative allosteric modulators of mGlu2/3 receptors, where lipophilicity and hydrogen-bonding capacity are critical determinants of CNS penetration and target engagement [2]. Although direct binding data for the free acid CAS 879765-63-6 are not publicly available, its physicochemical profile—including a predicted pKa of 3.86, a moderate HBA count (4), and the presence of two methoxy groups for tuning lipophilicity—makes it a logical starting scaffold for synthesizing amide derivatives screened in mGluR-focused programs. The 2,5- and 3,4-dimethoxy regioisomers exhibit subtly different electronic properties that would require independent SAR validation.

Agrochemical Intermediate Synthesis Requiring Thermal Stability

The predicted boiling point of 499.4 °C for CAS 879765-63-6 is approximately 6 °C higher than that of the 2,5-dimethoxy regioisomer, suggesting marginally better thermal robustness that may be advantageous during solvent evaporation, distillation, or melt-processing steps in agrochemical intermediate production . Combined with its multi-vendor sourcing and batch quality documentation, the 2,4-isomer offers a reliable building block for process chemists developing pyrazole-containing fungicides or herbicides where the dimethoxyphenyl motif is present in established actives.

Fragment-Based Drug Discovery Screening Libraries

For academic groups constructing fragment libraries, CAS 879765-63-6 represents a 'rule-of-three' compliant fragment-like molecule with a molecular weight of 248.23 g/mol and balanced hydrogen-bonding functionality (2 HBD, 4 HBA). Its carboxylic acid group provides a vector for fragment elaboration via amide bond formation, while the 2,4-dimethoxyphenyl group offers multiple sites for metabolic probing. The compound's availability from major suppliers (Sigma-Aldrich, Aladdin) with documented purity levels facilitates rapid procurement and integration into high-throughput screening workflows without the need for in-house synthesis [1].

Application
Selection Property
Validation Focus
Carboxylic Acid Derivatization Studies
Regioisomer with free -COOH handle
Amide coupling and esterification reactivity
mGlu2/3 NAM Scaffold Research
2,4-Dimethoxy substitution pattern
Lipophilicity and hydrogen-bonding balance
Agrochemical Process Research
Thermal robustness context
Predicted boiling point differentiation
Fragment-Library Development
Fragment-like physicochemical profile
Fragment elaboration via amide bond formation
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